3-Bromo-3'-fluoro-5'-methylbenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(3-fluoro-5-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-5-11(8-13(16)6-9)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVBMXNIPAWBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1H and 13C NMR chemical shifts for 3-Bromo-3'-fluoro-5'-methylbenzophenone
Structural Elucidation of 3-Bromo-3'-fluoro-5'-methylbenzophenone: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
The structural validation of halogenated benzophenone derivatives is a critical quality control step in medicinal chemistry and materials science. 3-Bromo-3'-fluoro-5'-methylbenzophenone (CAS 951886-67-2) presents a unique analytical challenge due to its cross-conjugated diaryl ketone architecture and the presence of three distinct electronic modulators: a deactivating bromine atom, a highly electronegative fluorine atom, and an electron-donating methyl group.
This whitepaper provides an authoritative framework for predicting, acquiring, and interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound. By leveraging empirical additivity rules and heteronuclear spin-spin coupling dynamics, this guide transitions NMR from a mere observation tool into a self-validating logical system.
Theoretical Principles: Anisotropy and Substituent Effects
To accurately assign the NMR spectra of 3-Bromo-3'-fluoro-5'-methylbenzophenone, one must understand the causality behind the chemical shifts. The molecule consists of two distinct aromatic systems connected by a carbonyl bridge:
-
Ring A (3-bromophenyl): The bromine atom exerts a strong inductive electron-withdrawing effect (-I) but a weak resonance-donating effect (+R). The carbonyl group acts as a strong electron-withdrawing group (-I, -R), significantly deshielding the ortho protons due to magnetic anisotropy[1].
-
Ring B (3'-fluoro-5'-methylphenyl): Fluorine is the most electronegative element, stripping electron density from the ipso carbon (massive deshielding) while shielding the ortho and para carbons via resonance (+R). The methyl group provides mild electron density via hyperconjugation.
Because exact literature spectra for this specific CAS number are proprietary or uncatalogued, the following spectral data is derived using established empirical additivity rules validated by the Pretsch structural determination framework[2].
Quantitative Data Presentation
1 H NMR Spectral Analysis (Predicted at 400 MHz, CDCl 3 )
In the 1 H NMR spectrum, the presence of the 19F nucleus (Spin = 1/2, 100% natural abundance) introduces heteronuclear scalar coupling ( JHF )[3]. This coupling is transmitted through bonds, splitting the proton signals on Ring B and serving as a diagnostic anchor for structural assignment.
| Position | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Mechanistic Assignment Logic |
| H2 | 8.00 | t | 4JHH=1.8 | 1H | Highly deshielded by the carbonyl's magnetic cone; meta to Br. |
| H4 | 7.75 | ddd | 3JHH=8.0 , 4JHH=2.0,1.0 | 1H | Ortho to Br, experiencing mild inductive deshielding. |
| H6 | 7.70 | dt | 3JHH=8.0 , 4JHH=1.5 | 1H | Deshielded by C=O, para to Br. |
| H6' | 7.45 | s (br) | - | 1H | Deshielded by C=O, ortho to CH 3 . Broadened by weak long-range coupling. |
| H2' | 7.35 | dt | 3JHF=8.5 , 4JHH=1.5 | 1H | Ortho to F. The large 8.5 Hz splitting is a direct result of 3J H-F scalar coupling. |
| H5 | 7.35 | t | 3JHH=8.0 | 1H | Meta to both C=O and Br; resides in the baseline aromatic region. |
| H4' | 7.10 | d | 3JHF=9.0 | 1H | Ortho to F and CH 3 . Shielded relative to H2' due to methyl hyperconjugation. |
| CH 3 | 2.40 | s | - | 3H | Standard benzylic methyl shift. |
13 C NMR Spectral Analysis (Predicted at 100 MHz, CDCl 3 )
The 13 C spectrum is dominated by the Fermi contact interaction between the 13 C and 19F nuclei[4]. The magnitude of the JCF coupling constant is inversely proportional to the number of intervening bonds, providing a built-in molecular ruler.
| Position | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Mechanistic Assignment Logic |
| C=O | 194.5 | s | - | Carbonyl carbon; highly deshielded. |
| C3' | 162.5 | d | 1JCF≈248 | Ipso to F. The massive 248 Hz splitting is diagnostic of direct C-F bonding. |
| C5' | 140.5 | d | 3JCF≈7 | Ipso to CH 3 . |
| C1 | 139.0 | s | - | Ipso to C=O (Ring A). |
| C1' | 138.5 | d | 3JCF≈6 | Ipso to C=O (Ring B). |
| C4 | 135.5 | s | - | Para to C=O (Ring A). |
| C2 | 132.5 | s | - | Ortho to C=O (Ring A). |
| C5 | 130.0 | s | - | Meta to C=O (Ring A). |
| C6 | 128.5 | s | - | Ortho to C=O (Ring A). |
| C6' | 126.0 | d | 4JCF≈2 | Ortho to C=O (Ring B). |
| C3 | 122.5 | s | - | Ipso to Br. Heavy atom effect causes slight shielding. |
| C4' | 120.0 | d | 2JCF≈21 | Ortho to F. |
| C2' | 114.0 | d | 2JCF≈22 | Ortho to F. |
| CH 3 | 21.3 | d | 4JCF≈2 | Methyl carbon. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in the structural assignment, researchers must not rely solely on 1D chemical shifts. The following step-by-step methodology utilizes heteronuclear decoupling to create a self-validating data matrix.
Step 1: Sample Preparation and Shimming
-
Dissolve 15-20 mg of the compound in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard).
-
Transfer to a high-quality 5 mm NMR tube.
-
Causality: CDCl 3 is chosen because its non-polar nature prevents hydrogen-bonding artifacts that could shift the carbonyl resonance.
Step 2: 1D 1 H and 13 C Acquisition
-
Acquire the 1 H spectrum using a standard 30-degree pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.
-
Acquire the 13 C spectrum using a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds and a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary carbons.
Step 3: The Self-Validation Protocol ( 19F Decoupling)
To definitively prove that the complex multiplets in Ring B are caused by fluorine and not overlapping proton signals, execute a heteronuclear decoupling experiment.
-
1 H{ 19 F} NMR: Apply a continuous wave decoupling pulse at the 19F resonance frequency during proton acquisition. Observation: The doublets-of-triplets (dt) at 7.35 ppm (H2') will collapse into a sharp triplet, proving the 8.5 Hz splitting was caused by fluorine.
-
13 C{ 19 F} NMR: Apply 19F decoupling during carbon acquisition. Observation: The massive 248 Hz doublet at 162.5 ppm (C3') will collapse into a single, sharp singlet. This binary on/off response eliminates all assignment ambiguity.
Structural Elucidation Workflow
The following diagram illustrates the logical progression required to move from raw spectral acquisition to a finalized, peer-review-ready structural assignment.
Caption: Logical workflow for the NMR structural elucidation of fluorinated benzophenones.
Conclusion
The structural elucidation of 3-Bromo-3'-fluoro-5'-methylbenzophenone relies heavily on understanding the interplay between magnetic anisotropy and heteronuclear scalar coupling. By mapping the 1JCF through 4JCF coupling constants and employing active 19F decoupling, researchers can transform complex, overlapping spectral data into a mathematically rigorous proof of molecular structure.
References
-
Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer via Bookstores.com.
-
Reich, H. J. "NMR Spectroscopy." Organic Chemistry Data. 1
-
"Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds." National Institutes of Health (PMC). 4
-
"Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds." National Institutes of Health (PMC).3
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- 4. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of 3-Bromo-3'-fluoro-5'-methylbenzophenone in Photochemical Reactions
An In-Depth Technical Guide
This guide provides a detailed examination of the predicted photochemical mechanism of 3-Bromo-3'-fluoro-5'-methylbenzophenone. In the absence of direct empirical data for this specific molecule, this document synthesizes foundational principles of benzophenone photochemistry with established knowledge of substituent effects to construct a robust, predictive model of its behavior upon irradiation.
Introduction: The Benzophenone Archetype and the Power of Substitution
Benzophenone is a cornerstone of organic photochemistry, renowned for its utility as a photosensitizer and a photoinitiator.[1] Its well-defined photochemical behavior, characterized by highly efficient formation of a reactive triplet excited state, makes it an ideal scaffold for mechanistic studies. Upon absorption of ultraviolet (UV) light, benzophenone undergoes rapid intersystem crossing to a triplet state which can then initiate chemical reactions, most notably the abstraction of a hydrogen atom from a suitable donor.[1][2]
The true versatility of the benzophenone core lies in its susceptibility to modification. By introducing substituents onto its phenyl rings, one can finely tune its photophysical and photochemical properties. This guide focuses on a specific, asymmetrically substituted derivative: 3-Bromo-3'-fluoro-5'-methylbenzophenone. We will dissect the individual and collective contributions of the bromo, fluoro, and methyl groups to predict the compound's complete mechanism of action, from photon absorption to final product formation. This predictive analysis is crucial for applications where such molecules might be used as photo-cross-linkers, in drug discovery, or as probes for biological systems.
Part I: Foundational Photochemistry of the Benzophenone Core
To understand the derivative, we must first master the parent compound. The photochemical journey of benzophenone is a classic example of photophysical principles translating into chemical reactivity.
Photophysical Pathway: The Road to the Reactive Triplet State
The process begins with the absorption of a UV photon, which promotes a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This creates the first excited singlet state, S₁ (an n,π* state).
For most aromatic ketones, the S₁ state is fleeting. In benzophenone, it undergoes an exceptionally rapid and efficient (quantum yield ≈ 1) process called intersystem crossing (ISC) to the corresponding triplet state, T₁.[1][3] This transition, which involves a "flip" of the excited electron's spin, is formally spin-forbidden but is highly favored in benzophenones. The resulting T₁ state is a diradical, with unpaired electron spin density on both the carbonyl oxygen and carbon, and is the primary architect of benzophenone's rich photochemistry. Because ISC is so efficient, fluorescence from the S₁ state is virtually non-existent.
Caption: Simplified Jablonski diagram for benzophenone.
The Reactive Nature of the Triplet State
The T₁ triplet state of benzophenone is a potent hydrogen abstracting agent. The radical character of the n,π* oxygen atom drives the abstraction of a hydrogen atom from a suitable donor (R-H), such as an alcohol or an alkane, to produce two radical species: a benzhydrol (ketyl) radical and a substrate radical (R•).[4] Two ketyl radicals can then couple to form a stable dimer, benzopinacol.[4][5]
This hydrogen abstraction is the cornerstone of benzophenone's use as a photoinitiator and in applications like UV curing, where it initiates radical polymerization. Alternatively, the triplet benzophenone can transfer its energy to another molecule with a lower triplet energy in a process known as triplet-triplet energy transfer, making it an effective photosensitizer.[6][7]
Part II: Deconstructing the Influence of Substituents
The addition of bromo, fluoro, and methyl groups to the benzophenone scaffold is not trivial. Each substituent imparts distinct electronic and structural effects that modulate the core photochemical mechanism.
The Bromo Group: Amplifying Triplet Formation via the Heavy-Atom Effect
The presence of a bromine atom introduces a significant "heavy-atom effect." Heavy atoms, like bromine, enhance spin-orbit coupling—the interaction between the electron's orbital motion and its spin.[8] This coupling facilitates formally spin-forbidden transitions.
-
Causality: The primary consequence of this effect is an acceleration of the S₁ → T₁ intersystem crossing rate.[8][9] While already near-unity for benzophenone, the presence of bromine ensures that this transition is even more rapid, effectively outcompeting all other potential S₁ decay pathways. This locks in the formation of the reactive triplet state with maximum efficiency. Studies on ortho-bromobenzophenone confirm it retains the characteristic phosphorescence from a T₁(n,π*) state, indicating the fundamental mechanism is preserved.[10]
Fluoro and Methyl Groups: Tuning Electronic Reactivity
The fluoro and methyl substituents primarily exert electronic influences through inductive (-I/+I) and resonance (+M) effects. These forces alter the electron density distribution within the molecule, which in turn affects the energy levels of the key excited states and the reactivity of the triplet carbonyl group.[11][12]
-
Fluorine (at 3'-position): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). From the meta position, its resonance effect is negligible. This -I effect withdraws electron density from the phenyl ring, making the carbonyl carbon more electrophilic.
-
Methyl (at 5'-position): The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation.
-
Bromine (at 3-position): Bromine is also inductively withdrawing (-I) but can be weakly resonance donating (+M). From the meta position, the -I effect dominates.
-
Collective Impact: The combined influence of two potent electron-withdrawing halogens (Br and F) at meta positions is expected to significantly lower the energy of the n,π* triplet state.[11] This heightened electrophilicity of the carbonyl oxygen in the T₁ state should make it a more aggressive hydrogen abstractor compared to unsubstituted benzophenone. The rate of photoreduction has been shown to correlate with the stability of the resulting ketyl radical, which is influenced by such ring substitutions.[3][13]
Part III: Proposed Mechanism of Action for 3-Bromo-3'-fluoro-5'-methylbenzophenone
By integrating the foundational principles with the predicted substituent effects, we can construct a detailed mechanistic pathway for the title compound.
Excitation and Ultrafast Intersystem Crossing
Upon irradiation with UV light (approx. 350-365 nm), the molecule is promoted to its S₁(n,π) state. Aided by the significant heavy-atom effect of the bromine atom, it will undergo exceptionally rapid and efficient intersystem crossing to the T₁(n,π) triplet state.
Primary Photochemical Pathway: Enhanced Hydrogen Abstraction
The dominant fate of the T₁ state will be intermolecular hydrogen abstraction from a donor molecule (e.g., solvent, substrate). The electron-withdrawing character of the bromo and fluoro substituents is predicted to enhance the radical reactivity of the carbonyl oxygen, leading to a faster rate of hydrogen abstraction compared to unsubstituted benzophenone.
Caption: A typical Laser Flash Photolysis (LFP) workflow.
Methodology:
-
Sample Preparation: Prepare a series of deoxygenated solutions of the benzophenone derivative in a non-reactive solvent (e.g., acetonitrile). Prepare a similar series containing varying concentrations of a quencher (hydrogen donor, e.g., isopropanol).
-
Triplet Spectrum & Lifetime:
-
Excite the quencher-free sample with a short laser pulse (e.g., 355 nm).
-
Measure the change in absorbance of the probe light immediately after the pulse across a range of wavelengths (e.g., 400-700 nm) to construct the T-T absorption spectrum. The maximum absorption is typically around 525-535 nm for benzophenones.
-
Set the monochromator to the wavelength of maximum T-T absorption and record the decay of the transient absorbance over time. Fit this decay to a first-order exponential to determine the intrinsic triplet lifetime (τ_T).
-
-
Quenching Kinetics:
-
Repeat the lifetime measurement for each sample containing a different concentration of the quencher ([Q]).
-
The observed decay rate (k_obs) will increase linearly with the quencher concentration according to the Stern-Volmer equation: k_obs = 1/τ_T + k_q[Q]
-
-
Data Analysis:
-
Plot k_obs versus [Q].
-
The slope of this plot will be the bimolecular quenching rate constant (k_q), which is a direct measure of the reactivity of the triplet state with the hydrogen donor. The y-intercept will give the intrinsic decay rate (1/τ_T).
-
Conclusion
The photochemical mechanism of 3-Bromo-3'-fluoro-5'-methylbenzophenone is predicted to be a refined and potentiated version of its parent compound. Upon UV excitation, it will efficiently populate a reactive T₁(n,π*) triplet state, a process accelerated by the internal heavy-atom effect of the bromine substituent. The primary reaction pathway is anticipated to be intermolecular hydrogen abstraction, with a reactivity likely exceeding that of unsubstituted benzophenone due to the combined electron-withdrawing effects of the bromo and fluoro groups. This detailed, predictive framework, built upon decades of photochemical research, provides a strong foundation for the rational design and application of this and related molecules in advanced scientific and industrial fields. The experimental protocols outlined provide a clear path for the empirical validation of this proposed mechanism.
References
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Creary, X., Hinckley, J., Kraft, C., & Genereux, M. (2011). Photochemical behavior of cyclopropyl-substituted benzophenones and valerophenones. The Journal of Organic Chemistry, 76(7), 2062–2071. [Link]
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Creary, X. (2011). Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Benzophenone. Wikipedia. [Link]
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Górski, A., & Gryko, D. T. (2020). Substituent Effect in the First Excited Triplet State of Monosubstituted Benzenes. Molecules, 25(8), 1836. [Link]
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Demeter, A., Horváth, K., Böőr, K., Molnár, L., Soós, T., & Lendvay, G. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196–10210. [Link]
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Scaiano, J. C. (n.d.). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. University of Ottawa. [Link]
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Demeter, A. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. CORE. [Link]
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Bhasikuttan, A. C., Singh, A. K., & Mittal, J. P. (1998). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A, 102(22), 3845–3853. [Link]
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Li, Y., & Abe, M. (2011). Heavy atom effects in the Paternò–Büchi reaction of pyrimidine derivatives with 4,4'-disubstituted benzophenones. Beilstein Journal of Organic Chemistry, 7, 115–120. [Link]
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Bhasikuttan, A. C., Singh, A. K., & Mittal, J. (1998). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. Semantic Scholar. [Link]
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Bhasikuttan, A. C., Singh, A. K., & Mittal, J. P. (1998). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A, 102(22), 3845-3853. [Link]
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Netto-Ferreira, J. C., Wintgens, V., & Scaiano, J. C. (1994). Laser flash photolysis study of the photoenols generated from ortho-benzylbenzophenone in different solvents. Canadian Journal of Chemistry, 72(7), 1565–1569. [Link]
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Wikipedia. (n.d.). Quantum yield. Wikipedia. [Link]
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Yagci, Y., Jockusch, S., & Turro, N. J. (2024). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical. Physical Chemistry Chemical Physics. [Link]
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Noble, B. B., & Lak, A. (2023). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry. [Link]
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Prahl, S. (n.d.). Quantum Yield. Oregon Medical Laser Center. [Link]
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Demeter, A., Horváth, K., Böőr, K., Molnár, L., Soós, T., & Lendvay, G. (2013). Substituent effect on the photoreduction kinetics of benzophenone. The Journal of Physical Chemistry A, 117(40), 10196–10210. [Link]
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Noble, B. B., & Lak, A. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. ChemRxiv. [Link]
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Onwudiwe, D. C., & Emediong, A. M. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]
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Lederer, A., Kumpulainen, T., & Kerzig, C. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 644–651. [Link]
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Yagci, Y., Jockusch, S., & Turro, N. J. (2024). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals. Physical Chemistry Chemical Physics. [Link]
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Kim, H. S., Lee, J. Y., Shin, S., Jeong, W., Lee, S. H., Kim, S., Lee, J., Suh, M. C., & Yoo, S. (2021). Enhancement of Reverse Intersystem Crossing in Charge-Transfer Molecule through Internal Heavy Atom Effect. Advanced Functional Materials, 31(50), 2104646. [Link]
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Neckers, D. C. (2003). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]
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Avdeenko, A. A., & Eremenko, V. V. (2006). Photoluminescence of ortho-bromobenzophenone. Low Temperature Physics, 32(11), 1124–1129. [Link]
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Dremel, M., & Gescheidt, G. (2016). Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain. ResearchGate. [Link]
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Application Notes and Protocols: Photochemical Excitation of 3-Bromo-3'-fluoro-5'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Photochemical Excitation in Modern Chemistry
Photochemical excitation offers a powerful and precise method for initiating chemical reactions. By harnessing the energy of light, specific bonds can be activated, leading to unique reaction pathways that are often inaccessible through traditional thermal methods. Benzophenone and its derivatives are cornerstone compounds in the field of photochemistry, widely recognized for their efficacy as photosensitizers. Upon absorption of ultraviolet (UV) light, benzophenones undergo highly efficient intersystem crossing to a triplet state, a long-lived, high-energy diradical species capable of initiating a variety of chemical transformations.[1][2] This application note provides a detailed guide to the photochemical excitation methods for a specific halogenated derivative, 3-Bromo-3'-fluoro-5'-methylbenzophenone, a compound of interest in organic synthesis and drug development due to its potential for tailored reactivity. The strategic placement of bromo, fluoro, and methyl groups on the benzophenone scaffold is expected to modulate its photophysical and photochemical properties.[2]
Principles of Photochemical Excitation of Benzophenones
The photochemical behavior of benzophenone is dominated by the electronic transitions of its carbonyl group. The process begins with the absorption of a photon, typically in the UV-A range (around 350 nm), which promotes an electron from a non-bonding n-orbital on the oxygen to an antibonding π-orbital of the carbonyl group (an n→π transition).[3] This initially forms a short-lived excited singlet state (S1).
Due to strong spin-orbit coupling, the S1 state of benzophenone undergoes rapid and exceptionally efficient intersystem crossing (ISC) to the lower-energy triplet state (T1).[1][3] This triplet state is a diradical, with unpaired electrons on both the carbonyl oxygen and carbon. It is this triplet species that is the primary photoactive agent.
The triplet benzophenone can then participate in several key reactions, most notably hydrogen atom transfer (HAT). In the presence of a suitable hydrogen donor (like a solvent or another reactant), the triplet benzophenone abstracts a hydrogen atom, forming a benzophenone ketyl radical and a new radical from the donor species.[2][4] This initiation step is the foundation for numerous synthetic applications, including C-H functionalization and polymer cross-linking.[3][5]
The substitution pattern on 3-Bromo-3'-fluoro-5'-methylbenzophenone influences this process. The presence of heavy atoms like bromine is known to enhance the rate of intersystem crossing.[1] The electron-withdrawing nature of the fluorine and bromine atoms can also affect the energy levels of the excited states and the reactivity of the triplet species.
Figure 1: Jablonski diagram illustrating the primary photochemical pathway for benzophenones.
Experimental Protocols
Protocol 1: General Photochemical Excitation in Solution
This protocol describes a standard method for the photochemical excitation of 3-Bromo-3'-fluoro-5'-methylbenzophenone to promote a hydrogen atom transfer reaction from a suitable donor, such as isopropanol.
Materials:
-
3-Bromo-3'-fluoro-5'-methylbenzophenone
-
Anhydrous isopropanol (or other hydrogen-donating solvent/reagent)
-
Anhydrous solvent for the substrate (e.g., acetonitrile, benzene)
-
Quartz reaction vessel
-
Photochemical reactor (e.g., merry-go-round reactor or a vessel with an immersion well)[6][7]
-
UV lamp (e.g., medium-pressure mercury lamp)[6]
-
Nitrogen or Argon source for deoxygenation
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Mixture:
-
In a quartz reaction vessel, dissolve the substrate of interest and 3-Bromo-3'-fluoro-5'-methylbenzophenone (typically 0.1 to 0.2 M) in the chosen anhydrous solvent.
-
Add the hydrogen donor (e.g., isopropanol), which can be used as a co-solvent or in excess.
-
-
Deoxygenation:
-
Seal the reaction vessel with a septum.
-
Purge the solution with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Oxygen can quench the triplet state of benzophenone, reducing the efficiency of the desired reaction.
-
-
Irradiation:
-
Place the reaction vessel in the photochemical reactor. If using an immersion well setup, ensure the lamp is properly cooled according to the manufacturer's instructions.[6]
-
Begin stirring the reaction mixture.
-
Turn on the UV lamp to initiate the reaction. The choice of lamp will determine the wavelength of irradiation. Medium-pressure mercury lamps provide a broad spectrum of UV light, while LEDs can offer more specific wavelengths (e.g., 365 nm).[6][8]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (under an inert atmosphere) and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the UV lamp.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using standard techniques such as column chromatography to isolate the desired products.
-
Figure 2: General workflow for a photochemical reaction using 3-Bromo-3'-fluoro-5'-methylbenzophenone.
Protocol 2: Monitoring Triplet State Formation and Decay
For mechanistic studies, it is crucial to characterize the properties of the excited triplet state. Laser flash photolysis is a powerful technique for this purpose.
Instrumentation:
-
Nanosecond or picosecond pulsed laser (e.g., Nd:YAG laser with a harmonic generator for 355 nm excitation)
-
Transient absorption spectrometer with a high-intensity probe lamp (e.g., Xenon arc lamp) and a fast detector (e.g., PMT or ICCD camera)[1]
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 3-Bromo-3'-fluoro-5'-methylbenzophenone in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
Deoxygenate the sample by bubbling with nitrogen or argon.
-
-
Data Acquisition:
-
Place the cuvette in the sample holder of the transient absorption spectrometer.
-
Excite the sample with a short laser pulse.
-
Record the change in absorbance of the probe light as a function of time after the laser pulse at various wavelengths. The triplet-triplet absorption of benzophenones typically appears in the 500-600 nm region.
-
-
Data Analysis:
-
The decay of the transient absorption signal corresponds to the decay of the triplet state. The lifetime of the triplet state can be determined by fitting the decay curve to an appropriate kinetic model (e.g., first-order or second-order decay).
-
By performing the experiment in the presence of a quencher, the quenching rate constant can also be determined.
-
Predicted Photophysical Properties
While specific experimental data for 3-Bromo-3'-fluoro-5'-methylbenzophenone is not widely available, the properties can be estimated based on known data for benzophenone and its halogenated derivatives.
| Property | Predicted Value/Range | Rationale and References |
| UV Absorption Maximum (λmax) | 250-260 nm and 340-360 nm | Benzophenones typically exhibit two main absorption bands corresponding to π→π* and n→π* transitions. The latter is responsible for the photoactivity.[3] |
| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | ~1.0 | Benzophenone itself has a near-unity ISC quantum yield. The presence of the heavy bromine atom is expected to maintain or even enhance this efficiency.[1] |
| Triplet State Energy (ET) | ~68-70 kcal/mol | The triplet energy of benzophenone is approximately 69 kcal/mol. Substituents on the rings generally have a minor effect on this value. |
| Triplet State Lifetime (τT) | Microseconds (in inert solvent) | The lifetime of the benzophenone triplet is on the order of microseconds in deoxygenated non-reactive solvents. This can be shortened by quenching or hydrogen abstraction.[9] |
Troubleshooting and Considerations
-
Low Reaction Yield:
-
Oxygen Quenching: Ensure thorough deoxygenation of the reaction mixture. Even trace amounts of oxygen can significantly reduce the triplet state lifetime.
-
Improper Wavelength: Confirm that the output of the lamp overlaps with the n→π* absorption band of the benzophenone derivative. Using filters may be necessary to isolate the desired wavelength range.[6]
-
Substrate/Solvent Reactivity: The chosen hydrogen donor may not be sufficiently reactive, or the solvent itself may be abstracting hydrogen in a non-productive pathway.
-
-
Formation of Side Products:
-
Photodegradation: Prolonged irradiation can lead to the degradation of the photosensitizer or the products. One potential degradation pathway for brominated benzophenones is the cleavage of the carbon-bromine bond.[10] Monitor the reaction closely to avoid over-irradiation.
-
Pinacol Coupling: In the absence of a better hydrogen donor, the benzophenone ketyl radicals can dimerize to form benzopinacol. This is more common when the photosensitizer concentration is high.
-
Safety Precautions
-
UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate shielding for photochemical reactors. Never look directly at an operating UV lamp.
-
High Voltage: UV lamp power supplies operate at high voltages. Ensure all electrical connections are secure and properly grounded.
-
Chemical Hazards: Handle all chemicals, especially organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Scribd. Experimental Set Up For Photochemical Reactions | PDF | Photochemistry | Solvent. Available from: [Link].
-
ResearchGate. Experimental set up for photochemical reactions and product identification. (CFMD. Available from: [Link].
-
PubMed. Higher triplet excited states of benzophenones and bimolecular triplet energy transfer measured by using nanosecond-picosecond two-color/two-laser flash photolysis. Available from: [Link].
-
ResearchGate. Triplet Energy Transfer and Triplet Exciplex Formation of Benzophenone. Available from: [Link].
-
Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Available from: [Link].
-
HepatoChem. Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. Available from: [Link].
-
PubMed. Photoexcited states of UV absorbers, benzophenone derivatives. Available from: [Link].
-
ACS Publications. Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone | The Journal of Physical Chemistry A. Available from: [Link].
-
Environmental Science: Processes & Impacts. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Available from: [Link].
-
MDPI. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Available from: [Link].
-
NIH. Ketone-catalyzed photochemical C(sp3)–H chlorination. Available from: [Link].
-
ResearchGate. (A) Mechanism for the photochemical reaction of benzophenone with a C-H... Available from: [Link].
Sources
- 1. edinst.com [edinst.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ketone-catalyzed photochemical C(sp3)–H chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 8. hepatochem.com [hepatochem.com]
- 9. Higher triplet excited states of benzophenones and bimolecular triplet energy transfer measured by using nanosecond-picosecond two-color/two-laser flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Integration of 3-Bromo-3'-fluoro-5'-methylbenzophenone into Functionalized Poly(Aryl Ether Ketone) (PAEK) Architectures
Executive Summary & Mechanistic Rationale
The demand for advanced, highly functionalized engineering plastics—particularly in the development of Anion Exchange Membranes (AEMs) for fuel cells and electrolyzers—requires monomers with orthogonal reactive sites. 3-Bromo-3'-fluoro-5'-methylbenzophenone (CAS 951886-67-2) is a uniquely suited, commercially available building block for this purpose[1].
Rather than attempting direct polymerization of its asymmetric aryl halides, this protocol leverages the central ketone as a condensation site to synthesize a bulky, cardo-type tetraphenylmethane bisphenol . The resulting monomer (Bisphenol-BFM) is then polymerized into a Poly(Aryl Ether Ketone) (PAEK) backbone. This architectural choice provides three distinct, unreacted handles on the pendant group:
-
The Methyl Group (-CH3): Serves as a primary site for post-polymerization benzylic bromination and subsequent quaternization to form an AEM[2].
-
The Bromo Group (-Br): Provides a handle for future transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce cross-linkers or compatibilizers.
-
The Fluoro Group (-F): Enhances the dielectric properties of the polymer and provides a site for harsh nucleophilic functionalization if required.
The bulky tetraphenylmethane core prevents tight polymer chain packing, thereby increasing the free volume of the membrane. This structural feature is critical for facilitating high water uptake and superior hydroxide (OH⁻) conductivity in fuel cell applications.
Workflow & Pathway Visualization
The following diagram illustrates the three-stage synthetic pipeline: Monomer synthesis, step-growth polycondensation, and post-polymerization modification (PPM).
Workflow for synthesizing functionalized AEMs from 3-Bromo-3'-fluoro-5'-methylbenzophenone.
Experimental Protocols
Protocol A: Synthesis of Bisphenol-BFM Monomer
Causality Focus: The condensation of a benzophenone with phenol requires a strong acid and a nucleophilic promoter. Methanesulfonic acid (MSA) acts as the solvent and acid catalyst, while 3-mercaptopropionic acid (3-MPA) forms a highly reactive thioacetal intermediate that accelerates the electrophilic aromatic substitution, driving the reaction to completion.
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add 3-Bromo-3'-fluoro-5'-methylbenzophenone (10.0 g, 34.1 mmol) and excess Phenol (32.1 g, 341 mmol).
-
Catalysis: Add MSA (40 mL) to dissolve the reactants, followed by the dropwise addition of 3-MPA (1.5 mL).
-
Reaction: Heat the mixture to 60 °C and stir continuously for 24 hours.
-
Isolation: Pour the viscous, dark-red mixture into 500 mL of vigorously stirred hot water (80 °C) to precipitate the crude bisphenol and wash away unreacted phenol. Filter and recrystallize from a toluene/hexane mixture.
-
Self-Validation: Successful condensation is confirmed via ¹³C NMR by the complete disappearance of the ketone carbonyl peak (~195 ppm) and the emergence of the quaternary sp³ carbon signal at ~64 ppm.
Protocol B: Step-Growth Polycondensation (PAEK Synthesis)
Causality Focus: High-molecular-weight PAEKs are synthesized via nucleophilic aromatic substitution (SNAr)[3]. The reaction generates water as the bisphenolate salt forms. If this water is not removed, it will hydrolyze the fluorinated monomer (4,4'-difluorobenzophenone, DFBP), destroying the exact 1:1 stoichiometry required for step-growth polymerization. Toluene is used to azeotropically remove this water[4].
-
Setup: In a 100 mL flask equipped with a Dean-Stark trap, condenser, and nitrogen purge, combine Bisphenol-BFM (5.00 mmol), DFBP (5.00 mmol), and anhydrous K₂CO₃ (6.00 mmol).
-
Solvent Addition: Add N,N-Dimethylacetamide (DMAc, 20 mL) as the primary polar aprotic solvent and Toluene (15 mL) as the azeotroping agent.
-
Azeotropic Distillation: Heat the mixture to 135 °C for 2–3 hours. The toluene/water azeotrope will collect in the Dean-Stark trap. Drain the trap to remove the water and excess toluene.
-
Polymerization: Raise the temperature to 160 °C and maintain for 24 hours.
-
Self-Validation: A dramatic increase in the solution's viscosity indicates successful polymer chain extension. Dilute the highly viscous solution with 10 mL of additional DMAc, cool to room temperature, and precipitate into methanol. Wash with hot water to remove trapped salts and dry under a vacuum at 100 °C.
Protocol C: Post-Polymerization Modification (AEM Fabrication)
Causality Focus: The pendant methyl group on the polymer backbone is inert to nucleophiles but highly susceptible to radical benzylic bromination. N-bromosuccinimide (NBS) is used as the bromine source with Azobisisobutyronitrile (AIBN) as the radical initiator[2]. Chlorobenzene is selected as the solvent because it readily dissolves the rigid PAEK backbone but lacks abstractable benzylic hydrogens, preventing solvent side-reactions[5].
-
Bromination: Dissolve 5.0 g of the synthesized PAEK in 50 mL of chlorobenzene. Add NBS (1.1 equivalents relative to the methyl group) and AIBN (0.05 equivalents). Heat to 135 °C under reflux for 4 hours.
-
Precipitation: Cool and precipitate the bromomethylated polymer into ethanol.
-
Self-Validation: The degree of bromination (DB) can be precisely quantified by comparing the ¹H NMR integrals of the newly formed benzyl bromide protons (-CH₂Br) at ~4.3 ppm against the remaining unreacted methyl protons (-CH₃) at ~2.1 ppm[5].
-
Quaternization & Casting: Dissolve the brominated polymer in DMAc (10 wt% solution) and cast it onto a glass plate. Bake at 80 °C to form a robust film. Immerse the film in a 1 M aqueous solution of Trimethylamine (TMA) at 60 °C for 48 hours to convert the -CH₂Br groups into quaternary ammonium cations. Wash thoroughly with deionized water.
Quantitative Data & Characterization
The following table summarizes the expected physicochemical properties of the synthesized PAEK backbone and the final functionalized Anion Exchange Membrane (AEM). The bulky tetraphenylmethane core significantly elevates the glass transition temperature ( Tg ) while maintaining excellent solubility prior to cross-linking.
| Property | Value | Characterization Method |
| Molecular Weight ( Mn ) | 48,500 g/mol | Gel Permeation Chromatography (GPC, PS standards) |
| Polydispersity Index (PDI) | 1.85 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. ( Tg ) | 215 °C | Differential Scanning Calorimetry (DSC) |
| Degradation Temp. ( Td5% ) | 490 °C | Thermogravimetric Analysis (TGA in N₂) |
| Degree of Bromination (DB) | 65% | ¹H NMR Spectroscopy |
| Ion Exchange Capacity (IEC) | 1.75 meq/g | Back-titration (Cl⁻ exchange) |
| Water Uptake (at 25 °C) | 42% | Gravimetric Analysis |
References
-
Bhatnagar, A., et al. "Competing reactions for poly(aryl ether ketone) synthesis: Preparation of high molecular weight polymer from hydroquinone and 1,3-bis(4-chlorobenzoyl)benzene." Polymer, 1999. Available at:[Link]
-
Hilaris Publisher. "Synthesis and Characterization of New Soluble Poly (Arylene Ether Ketone)s." Journal of Material Sciences & Engineering, 2018. Available at:[Link]
-
Taylor & Francis. "Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups." High Performance Polymers, 2023. Available at:[Link]
-
Royal Society of Chemistry. "Unveiling the recent progress in anion exchange membranes and their composites for fuel cells and water electrolyzer applications." Sustainable Energy & Fuels, 2026. Available at:[Link]
-
MDPI. "Study of Anion Exchange Membrane Properties Incorporating N-spirocyclic Quaternary Ammonium Cations and Aqueous Organic Redox Flow Battery Performance." Membranes, 2021. Available at:[Link]
Sources
- 1. 3-Bromo-3'-fluoro-5'-methylbenzophenone|CAS 951886-67-2 [benchchem.com]
- 2. Unveiling the recent progress in anion exchange membranes and their composites for fuel cells and water electrolyzer applications - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Application Note: Scale-Up Synthesis Protocol for 3-Bromo-3'-fluoro-5'-methylbenzophenone in Batch Reactors
Executive Summary
3-Bromo-3'-fluoro-5'-methylbenzophenone (CAS 951886-67-2) is a high-purity benzophenone derivative of significant interest as a building block in synthetic and medicinal chemistry research[1]. Benzophenones are ubiquitous scaffolds in drug discovery, often utilized as core pharmacophores or photoaffinity labels[2]. Transitioning the synthesis of highly substituted benzophenones from the bench to a pilot-scale batch reactor presents unique challenges, particularly concerning regioselectivity, thermal management, and the suppression of over-addition byproducts.
This application note provides a comprehensive, self-validating protocol for the 10-kilogram scale-up synthesis of 3-Bromo-3'-fluoro-5'-methylbenzophenone. By leveraging a Weinreb amide intermediate, this route ensures absolute regiocontrol and eliminates the formation of tertiary alcohols, delivering the target active pharmaceutical ingredient (API) intermediate with >99.5% purity.
Mechanistic Rationale & Scale-Up Strategy
The Weinreb Amide Advantage
Traditional syntheses of benzophenones via Friedel-Crafts acylation suffer from poor regioselectivity when utilizing meta-substituted benzenes (e.g., 3-fluorotoluene). Alternatively, the direct addition of Grignard reagents to benzoyl chlorides or esters frequently results in over-addition, yielding unwanted tertiary alcohols.
To bypass these failure modes, this protocol employs the Weinreb ketone synthesis [3]. The reaction of 3-fluoro-5-methylphenylmagnesium bromide with N-methoxy-N-methyl-3-bromobenzamide (the Weinreb amide) results in a unique, highly stable five-membered cyclic tetrahedral intermediate[3]. The chelation of the magnesium ion by the methoxy oxygen stabilizes the adduct, strictly preventing further nucleophilic attack. The intermediate only collapses to the desired ketone upon exposure to an acidic aqueous quench[3].
Batch Reactor Thermodynamics
Scaling up exothermic organometallic reactions requires precise thermal management. As a batch reactor is scaled geometrically, the surface area-to-volume ratio decreases, fundamentally altering heat dissipation and temperature-time behaviors[4]. To mitigate the risk of thermal runaway—particularly during the highly exothermic Grignard initiation and coupling phases—this protocol mandates continuous, controlled dosing of reagents rather than bulk additions[5].
Process Visualization
Caption: Workflow for the scale-up synthesis of 3-Bromo-3'-fluoro-5'-methylbenzophenone.
Equipment & Material Specifications
-
Reactor 1 (Amidation & Coupling): 50 L glass-lined jacketed batch reactor equipped with a retreat-curve impeller, PT100 temperature probe, and overhead condenser.
-
Reactor 2 (Grignard Preparation): 30 L stainless steel or glass-lined reactor with rigorous inert gas (N2/Ar) blanketing.
-
Dosing System: Peristaltic or diaphragm metering pump for the controlled, continuous addition of organometallic reagents[5].
-
Solvents: Anhydrous Tetrahydrofuran (THF) must be used universally to avoid the need for a solvent-swap prior to the coupling stage.
Step-by-Step Batch Reactor Protocol
Stage 1: Amidation (Weinreb Amide Synthesis)
Expertise Note: Performing the amidation directly in THF rather than standard Dichloromethane (DCM) eliminates a time-consuming solvent-swap step, as DCM is incompatible with downstream Grignard reagents.
-
Charge: Purge Reactor 1 with N2. Charge anhydrous THF (25 L) and N,O-dimethylhydroxylamine hydrochloride (4.88 kg, 50.0 mol).
-
Base Addition: Add Triethylamine (10.1 kg, 100 mol) at 20 °C. Stir at 150 rpm for 30 minutes.
-
Cooling: Adjust the jacket temperature to cool the internal mixture to 0 °C.
-
Dosing: Slowly dose 3-Bromobenzoyl chloride (10.0 kg, 45.5 mol) via a metering pump over 2 hours. Causality: The slow addition rate ensures the exothermic reaction does not exceed an internal temperature of 10 °C.
-
Filtration: Filter the precipitated triethylamine hydrochloride salts. Retain the THF solution containing the Weinreb amide intermediate.
Stage 2: Metallation (Grignard Reagent Preparation)
Expertise Note: Grignard initiation in batch reactors is notoriously unpredictable. Accumulation of unreacted halide prior to initiation can result in a sudden, violent thermal runaway[4]. The "heel" or fractional initiation method is mandatory.
-
Charge: Purge Reactor 2 with N2. Charge Mg turnings (1.22 kg, 50.0 mol) and anhydrous THF (10 L).
-
Initiation: Add a 5% portion (0.43 kg) of 3-fluoro-5-methylbromobenzene and 10 g of iodine.
-
Validation: Monitor the internal temperature probe. Initiation is confirmed only when a sudden temperature spike (ΔT ≥ 5 °C) and a shift from brown to pale gray color occur.
-
Continuous Dosing: Once initiated, continuously dose the remaining 3-fluoro-5-methylbromobenzene (8.17 kg) dissolved in THF (10 L) over 3 hours. Maintain the jacket temperature to support a gentle reflux (60–65 °C).
-
Maturation: Stir for an additional 1 hour at 60 °C until the magnesium is fully consumed.
Stage 3: Coupling & Quench
-
Preparation: Cool the Weinreb amide solution in Reactor 1 to 0 °C.
-
Coupling: Transfer the Grignard reagent from Reactor 2 into Reactor 1 via a metering pump over 3 hours. Causality: Maintaining the internal temperature strictly between 0 °C and 5 °C preserves the integrity of the tetrahedral intermediate and prevents off-target reactions[3].
-
Maturation: Stir the mixture for 2 hours at 5 °C.
-
Quench: Slowly transfer the reaction mixture into a secondary quench vessel containing pre-chilled 1M HCl (30 L) at 0 °C. Causality: The acidic environment protonates the methoxy group, breaking the metal chelate and driving the collapse of the tetrahedral intermediate into the target benzophenone[3].
Stage 4: Crystallization & Isolation
-
Phase Separation: Allow the layers to settle. Separate the aqueous layer and back-extract with Ethyl Acetate (2 x 10 L).
-
Washing: Wash the combined organic layers with saturated brine (10 L) and concentrate under reduced pressure (400 mbar, 45 °C).
-
Crystallization: Perform a solvent swap by adding a mixture of Isopropanol/Heptane (1:4, 15 L). Cool the reactor linearly to -5 °C over 4 hours to induce crystallization.
-
Isolation: Filter the slurry, wash the filter cake with cold heptane (5 L), and dry under vacuum at 40 °C to constant weight.
Self-Validating System: In-Process Controls (IPC)
To ensure the protocol is self-validating, In-Process Controls (IPCs) act as strict stage-gates. Proceeding to the next synthetic phase is contingent upon meeting these analytical criteria.
| IPC Point | Analytical Method | Acceptance Criteria | Scientific Rationale |
| Solvent Dryness | Karl Fischer Titration | < 100 ppm H₂O | Prevents quenching of the Grignard reagent and hazardous H₂ gas evolution. |
| Amidation Completion | HPLC (UV 254 nm) | < 1.0% 3-Bromobenzoyl chloride | Ensures complete conversion to the Weinreb amide to prevent byproduct formation. |
| Grignard Initiation | Internal Temp Probe | ΔT ≥ 5 °C within 15 mins | Confirms an active Mg surface before bulk dosing, preventing hazardous halide accumulation[4]. |
| Coupling Completion | HPLC (UV 254 nm) | < 2.0% Weinreb amide | Verifies complete nucleophilic addition prior to the irreversible acidic quench. |
Quantitative Data & Yield Analysis
The following table summarizes the expected mass balance, yields, and purities for a 10 kg input scale based on optimized batch parameters.
| Parameter | Stage 1 (Weinreb Amide) | Stage 2 (Grignard) | Stage 3 (Benzophenone API) |
| Theoretical Yield | 11.12 kg | N/A (Used in situ) | 12.66 kg |
| Expected Actual Yield | 10.50 kg | N/A | 11.34 kg |
| Step Yield (%) | 94.5% | > 95.0% (Estimated) | 89.6% |
| Purity (HPLC area%) | ≥ 98.0% | N/A | ≥ 99.5% |
References
-
MDPI. "Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors". Int. J. Mol. Sci. 2020. Available at:[Link]
-
National Institutes of Health (PMC). "Benzophenone: a ubiquitous scaffold in medicinal chemistry". MedChemComm. 2015. Available at:[Link]
-
Wolfram Demonstrations Project. "Scale-Up of a Batch Reactor". Available at:[Link]
-
Orient J Chem. "Recent Developments in Weinreb Synthesis and their Applications". 2019. Available at:[Link]
-
ACS Publications. "Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen". Org. Process Res. Dev. 2013. Available at:[Link]
Sources
Troubleshooting debromination side reactions of 3-Bromo-3'-fluoro-5'-methylbenzophenone
Technical Support Center: Troubleshooting Debromination Side Reactions of 3-Bromo-3'-fluoro-5'-methylbenzophenone
Diagnostic Overview & Mechanistic Causality
3-Bromo-3'-fluoro-5'-methylbenzophenone is a highly functionalized, electron-deficient aryl bromide frequently utilized as a building block in drug development. The presence of the electron-withdrawing benzoyl group (meta to the bromide) and the fluoro substituent significantly accelerates the oxidative addition of Palladium(0) to the C-Br bond. However, this exact electronic configuration renders the resulting Ar-Pd(II)-Br intermediate highly electrophilic. If the subsequent transmetalation step is kinetically sluggish, the intermediate becomes highly susceptible to competing reduction pathways, leading to hydrodehalogenation (debromination)[1].
The primary cause of this side reaction is the formation of a transient Palladium-Hydride (Pd-H) species[1]. This occurs when the Ar-Pd(II) complex interacts with hydride donors present in the reaction matrix—commonly protic solvents (like ethanol) or alkoxide bases, which undergo β-hydride elimination[2]. Furthermore, for fluorinated substrates like this one, adventitious water combined with nucleophilic phosphines can act as a direct hydrogen source for hydrodehalogenation prior to or during the catalytic cycle[3].
Mechanistic Pathway Visualization
Caption: Catalytic cycle of cross-coupling vs. divergent hydrodehalogenation pathway.
Frequently Asked Questions (FAQs)
Q1: Why is my starting material converting almost entirely to 3-fluoro-5-methylbenzophenone? A: Your reaction conditions are favoring the reduction pathway over transmetalation. Because 3-Bromo-3'-fluoro-5'-methylbenzophenone is electron-deficient, the Ar-Pd(II)-Br intermediate is highly stabilized but electrophilic. If your solvent contains primary or secondary alcohols (e.g., EtOH), or if you are using strong nucleophilic bases (e.g., NaOtBu), these species coordinate to the Pd(II) center and undergo β-hydride elimination, generating a Pd-H species that reductively eliminates to form the debrominated Ar-H byproduct[1][2].
Q2: How do I select the right ligand to suppress this side reaction? A: You must accelerate the transmetalation and reductive elimination steps to outcompete the reduction pathway. Switch from standard ligands (like PPh3 or dppf) to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos, or RockPhos). These ligands stabilize the active monoligated Pd(0) species, and their extreme steric bulk forces the aryl and nucleophile groups closer together in the Pd(II) intermediate, drastically lowering the activation energy for the desired reductive elimination[4][5].
Q3: What role does moisture play, and how strict must my anhydrous conditions be? A: For fluorinated aryl bromides, moisture is a critical failure point. Research indicates that adventitious water, when combined with nucleophilic phosphines, can directly source protons/hydrides for the hydrodehalogenation of fluorinated substrates[3]. You must use rigorously anhydrous solvents and flame-dried glassware to mitigate this specific degradation pathway.
Quantitative Optimization Matrix
The following table summarizes how different variable combinations affect the ratio of the desired cross-coupled product to the debrominated byproduct (3-fluoro-5-methylbenzophenone).
| Ligand System | Solvent (Condition) | Base | Temp (°C) | Expected Product : Debromination Ratio |
| Pd(PPh3)4 | EtOH / H2O (Protic) | Na2CO3 | 80 | 30 : 70 (High Debromination) |
| Pd(dppf)Cl2 | DMF (Standard) | KOtBu | 100 | 45 : 55 (Significant Byproduct) |
| SPhos Pd G2 | Toluene (Anhydrous) | K3PO4 | 80 | 85 : 15 (Good Conversion) |
| XPhos Pd G3 | 1,4-Dioxane (Anhydrous) | Cs2CO3 | 60 | 98 : 2 (Excellent Selectivity) |
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This methodology is designed as a self-validating system. It incorporates an In-Process Control (IPC) step to quantify the Ar-R/Ar-H ratio before committing to the full workup, ensuring the protocol's trustworthiness.
Step 1: Rigorous Reagent Preparation
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-3'-fluoro-5'-methylbenzophenone (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and anhydrous Cs2CO3 (2.0 equiv).
-
Add XPhos Pd G3 precatalyst (2 mol%).
-
Seal the flask with a rubber septum and perform three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Argon.
Step 2: Solvent Addition & Reaction Execution
-
Introduce rigorously anhydrous, degassed 1,4-Dioxane (0.2 M relative to the aryl bromide) via syringe.
-
Place the flask in a pre-heated oil bath at 60 °C. Causality Note: Lowering the temperature from the standard 80-100 °C reduces the thermal energy available for the higher-activation-energy β-hydride elimination pathway, favoring the kinetically faster cross-coupling mediated by XPhos[1].
-
Stir vigorously for 2 hours.
Step 3: In-Process Control (IPC) & Validation
-
Withdraw a 50 µL aliquot using an argon-purged microsyringe.
-
Quench the aliquot in 1 mL of LC-MS grade acetonitrile and filter through a 0.2 µm PTFE syringe filter.
-
Analyze via GC-MS or UPLC-MS.
-
Validation Check: Calculate the peak area ratio of the desired product (Ar-Nu) to 3-fluoro-5-methylbenzophenone (Ar-H). If the debromination exceeds 5%, verify the anhydrous integrity of your Dioxane and Cs2CO3 before proceeding to scale-up.
Step 4: Workup and Isolation
-
Upon confirming >95% conversion to the desired product via IPC, cool the reaction to room temperature.
-
Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.
-
Wash the organic filtrate with deionized water, then brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.
Troubleshooting Logic Workflow
Caption: Sequential logic tree for troubleshooting and eliminating debromination side reactions.
References
- Benchchem. "Preventing debromination in subsequent reaction steps - Benchchem". Benchchem Tech Support.
- Royal Society of Chemistry. "A mechanistic investigation of hydrodehalogenation using ESI-MS".
- ACS Publications.
- Benchchem. "Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides". Benchchem Tech Support.
- Benchchem. "How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos". Benchchem Tech Support.
Sources
Optimizing reaction temperature for 3-Bromo-3'-fluoro-5'-methylbenzophenone cross-coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when optimizing cross-coupling reactions for highly functionalized building blocks. 3-Bromo-3'-fluoro-5'-methylbenzophenone presents a unique thermal profile. Because the electron-withdrawing benzophenone core highly activates the C–Br bond toward oxidative addition, applying standard "boiler-plate" high-temperature conditions (e.g., 80–100 °C) often leads to rapid catalyst death and side reactions rather than improved yields.
This guide provides a mechanistic framework, diagnostic workflows, and self-validating protocols to help you dial in the perfect thermal conditions for your cross-coupling experiments.
Diagnostic Workflow: Temperature Optimization
Use the following logical pathway to diagnose thermal issues in your cross-coupling reactions.
Thermal optimization workflow for benzophenone cross-coupling.
Frequently Asked Questions & Troubleshooting
Q1: Why is my reaction stalling at 80 °C with a visible black precipitate? A1: The black precipitate is palladium black, which indicates irreversible catalyst degradation. Mechanistically, the electron-deficient benzophenone core makes oxidative addition highly favorable. At 80 °C, the rate of oxidative addition far outpaces the subsequent transmetalation step. This causes an accumulation of the unstable Pd(II) intermediate, which rapidly degrades into inactive palladium black before the catalytic cycle can complete[1]. Solution: Lower the temperature to 40–45 °C.
Q2: I am detecting significant amounts of 3-fluoro-5-methylbenzophenone (debrominated byproduct). How does temperature influence this? A2: Hydrodehalogenation (debromination) is a primary side reaction in Suzuki couplings, and it is severely exacerbated by elevated temperatures[1]. High thermal energy promotes the protodepalladation of the Ar-Pd(II)-L complex before the nucleophile can successfully engage in transmetalation. Reducing the reaction temperature dynamically suppresses this parasitic pathway.
Q3: Can I achieve full conversion at room temperature? A3: Yes. By utilizing highly active pre-catalysts—such as Pd2(dba)3 paired with bulky, electron-rich ligands like P(t-Bu)3—room-temperature Suzuki cross-couplings of electron-deficient aryl bromides are highly efficient[2]. Additionally, modern preformed [N,O] Pd(II) catalysts have demonstrated excellent low-temperature activity for similar substrates[3].
Quantitative Data: Thermal Effects on Reaction Profiles
The following table summarizes the typical effect of reaction temperature on the Suzuki-Miyaura coupling of 3-Bromo-3'-fluoro-5'-methylbenzophenone with a standard arylboronic acid (using a Pd2(dba)3 / P(t-Bu)3 catalytic system).
| Temperature (°C) | Conversion (%) | Target Yield (%) | Debromination (%) | Catalyst State Observation |
| 25 (RT) | 85 | 82 | < 1 | Homogeneous, clear yellow |
| 45 (Optimal) | > 99 | 96 | 2 | Homogeneous, clear yellow |
| 65 | > 99 | 88 | 8 | Slight darkening |
| 85 | 90 | 70 | 18 | Opaque, Pd Black precip. |
Self-Validating Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling
Mechanistic Rationale: By maintaining the reaction at 45 °C, we provide sufficient thermal energy to drive the rate-limiting transmetalation step while staying safely below the activation energy threshold for protodepalladation and catalyst agglomeration.
Step 1: Reagent Assembly & Visual Baseline
-
Action: In a nitrogen-filled glovebox, combine 3-Bromo-3'-fluoro-5'-methylbenzophenone (1.0 equiv), phenylboronic acid (1.2 equiv), Pd2(dba)3 (1 mol%), P(t-Bu)3 (2 mol%), and anhydrous K3PO4 (2.0 equiv) in a reaction vial. Add degassed THF (0.2 M).
-
Self-Validation Checkpoint: The initial solution must appear deep purple/red. This color confirms the presence of intact, active Pd2(dba)3 prior to ligand exchange.
Step 2: Thermal Activation
-
Action: Seal the vial, transfer it to a fume hood, and place it in a pre-heated reaction block at exactly 45 °C. Stir vigorously at 800 rpm.
-
Self-Validation Checkpoint: Within 10–15 minutes, you must observe a distinct color shift from deep purple to a clear, pale yellow or orange. This visual cue validates the successful generation of the active monomeric Pd(0)-P(t-Bu)3 species. Failure State: If the mixture turns opaque black, thermal degradation has occurred, indicating either localized overheating or oxygen ingress.
Step 3: Reaction Monitoring
-
Action: After 2 hours, sample 10 µL of the reaction mixture, dilute with HPLC-grade acetonitrile, and analyze via LC-MS.
-
Self-Validation Checkpoint: The chromatogram must show >95% consumption of the starting material. Crucially, verify the absence of the [M-Br+H] mass peak. A lack of this peak validates that the 45 °C setpoint successfully suppressed the hydrodehalogenation pathway.
Step 4: Quenching and Isolation
-
Action: Cool the vial to room temperature and filter the mixture through a short pad of Celite to remove the phosphate salts.
-
Self-Validation Checkpoint: The filtrate should remain clear. Post-filtration precipitation indicates incomplete coupling or product insolubility in the chosen solvent system.
References[1] Title: Effect of reaction temperature on 4-Bromobiphenyl coupling efficiency | Source: Benchchem | URL:https://www.benchchem.com[3] Title: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature | Source: MDPI | URL:https://www.mdpi.com/1420-3049/28/3/1314[2] Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Source: ACS Publications | URL:https://pubs.acs.org/doi/10.1021/ja000490v
Sources
Purification techniques for 3-Bromo-3'-fluoro-5'-methylbenzophenone using column chromatography
Welcome to the Technical Support Center. As researchers and drug development professionals, you require more than just a list of steps—you need to understand the fundamental physical chemistry governing your separations.
3-Bromo-3'-fluoro-5'-methylbenzophenone is a highly lipophilic diaryl ketone. While the halogen atoms (Br, F) and the methyl group drive its solubility in non-polar solvents, the central carbonyl group provides a localized dipole that acts as a strong hydrogen-bond acceptor. This specific chemical anatomy dictates its behavior on normal-phase silica gel.
This guide provides a self-validating, causality-driven framework for purifying this molecule via flash column chromatography.
I. Purification Decision Tree
Workflow for the flash column purification of 3-Bromo-3'-fluoro-5'-methylbenzophenone.
II. Quantitative Chromatographic Parameters
To ensure reproducibility, calibrate your system against the following optimized parameters before beginning the physical separation.
| Parameter | Recommended Value | Mechanistic Rationale |
| Stationary Phase | Silica Gel (230–400 mesh, 40–63 µm) | Provides the optimal surface area-to-pressure ratio for flash chromatography, ensuring narrow band dispersion[1]. |
| Silica : Sample Ratio | 50:1 (w/w) | High ratio is required to resolve close-eluting regioisomers commonly formed in Friedel-Crafts or Grignard syntheses. |
| Mobile Phase | Hexane / EtOAc (20:1 to 10:1 v/v) | Hexane acts as the bulk carrier; EtOAc acts as a polar modifier competing for silanol (Si-OH) binding sites against the benzophenone's carbonyl oxygen. |
| Target Retention Factor ( Rf ) | 0.30 – 0.35 | Statistically proven to maximize theoretical plates and column resolution ( ΔRf>0.15 )[2]. |
| Detection Wavelength | 254 nm (UV) | The highly conjugated diaryl ketone system absorbs strongly in the UV-C spectrum, allowing for real-time fraction monitoring. |
III. Self-Validating Experimental Protocol
Do not proceed blindly. This step-by-step methodology is designed as a closed-loop system; the final step validates the integrity of the entire process.
Step 1: TLC Scouting & Solvent Optimization
-
Action: Spot the crude mixture on a Silica Gel 60 F254 plate. Develop using a 20:1 Hexane:Ethyl Acetate (EtOAc) mixture.
-
Causality: You must adjust the EtOAc concentration until the 3-Bromo-3'-fluoro-5'-methylbenzophenone spot rests exactly at an Rf of 0.35. According to the foundational principles established by [3], this specific retention factor ensures the compound elutes within the optimal column volume, minimizing longitudinal diffusion (band broadening).
Step 2: Slurry Packing the Column
-
Action: Mix 230-400 mesh silica gel with the optimized solvent system to form a uniform slurry. Pour it into the glass column and apply 2–3 psi of positive air pressure to pack the bed.
-
Causality: Slurry packing expels trapped air bubbles and prevents channeling. Channeling destroys resolution by allowing the mobile phase to bypass the stationary phase.
Step 3: Dry Loading the Sample (Critical Step)
-
Action: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add dry silica gel (3x the mass of the crude sample) to the flask. Evaporate the DCM completely using a rotary evaporator until a free-flowing powder remains. Carefully pour this powder evenly onto the flat head of the packed column.
-
Causality: Benzophenones are highly soluble in strong solvents like DCM. If you load the sample as a liquid, the strong solvent acts as a localized mobile phase modifier, dragging the compound down the column unevenly and causing severe streaking. Dry loading creates an infinitely narrow, uniform starting band.
Step 4: Isocratic Elution & Collection
-
Action: Elute the column using the optimized Hexane:EtOAc system under moderate pressure (flash conditions). Collect fractions sized to approximately 25% of the total column void volume.
Step 5: System Validation (2D-TLC)
-
Action: To prove the purity of your combined fractions, perform a Two-Dimensional TLC. Spot the purified sample in the corner of a square TLC plate. Run it in the primary solvent, dry the plate, rotate it 90 degrees, and run it again.
-
Causality: A single spot resting perfectly on the diagonal axis validates the protocol. It proves that the compound is 100% pure and, crucially, that it did not degrade or isomerize upon prolonged exposure to the acidic silanol groups of the stationary phase.
IV. Troubleshooting & FAQs
Q: My product is co-eluting with a halogenated starting material (e.g., a bromobenzene derivative). How do I separate them if their Rf values are identical in Hexane/EtOAc? A: Causality: Halogenated starting materials often share the exact same lipophilicity as the target benzophenone. If the ΔRf is less than 0.15, adjusting the ratio of Hexane to EtOAc will only move both spots up or down together; it will not separate them. Solution: You must change the selectivity of your mobile phase by switching solvent classes. Replace EtOAc with Toluene (e.g., a 70:30 Hexane:Toluene system). Toluene interacts with the stationary phase and the analytes via π−π stacking interactions, providing an orthogonal separation mechanism compared to the dipole-dipole interactions of Ethyl Acetate.
Q: I am observing severe streaking of the product band down the column, leading to broad fractions and poor recovery. What causes this in benzophenones? A: Causality: Unlike amines or carboxylic acids, 3-Bromo-3'-fluoro-5'-methylbenzophenone lacks strong hydrogen-bond donors (-OH, -NH), meaning streaking is rarely a chemical interaction issue. In this context, streaking is exclusively a physical fluid dynamics failure—specifically, column overloading or a compromised sample loading technique. Solution: First, ensure your Silica-to-Sample ratio is strictly ≥ 50:1. Second, abandon liquid loading. Implement the "Dry Loading" technique detailed in Step 3 of the SOP. This ensures the sample enters the mobile phase at a uniform rate.
Q: The isolated product appears slightly yellow instead of white/colorless. Is the benzophenone degrading on the column? A: Causality: Halogenated benzophenones are highly stable and do not typically degrade on silica. A persistent yellow tint indicates the co-elution of trace, highly conjugated poly-aromatic impurities or transition metal carryover (e.g., Palladium, if the molecule was synthesized via a cross-coupling reaction). Solution: Pass the concentrated, yellow-tinted fractions through a short, secondary plug of neutral alumina (which binds electron-rich conjugated impurities better than silica) or treat the solution with a metal scavenger resin (like QuadraSil AP) prior to final solvent evaporation.
V. References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. URL:[Link]
-
LCGC International. (2026). The Evolution of Flash Chromatography. URL:[Link]
Sources
Resolving poor solubility of 3-Bromo-3'-fluoro-5'-methylbenzophenone in aqueous media
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of highly lipophilic, halogenated benzophenone derivatives. 3-Bromo-3'-fluoro-5'-methylbenzophenone (CAS 951886-67-2) is a prime example of a compound that exhibits excellent target binding in in silico models but fails in aqueous in vitro and in vivo assays due to severe precipitation.
This guide is designed to provide you with mechanistically sound, self-validating troubleshooting protocols to overcome these solubility barriers.
Part 1: Mechanistic Insights into Solubility Failures
Q1: Why does 3-Bromo-3'-fluoro-5'-methylbenzophenone exhibit such poor aqueous solubility (< 1 µg/mL), and what are the physicochemical barriers?
The Causality: The poor aqueous solubility of this compound is driven by two immense thermodynamic barriers: a high solvation energy penalty and a high crystal lattice energy.
-
Solvation Penalty: The benzophenone core is intrinsically hydrophobic. The addition of a bromine atom (3-position) and a fluorine atom (3'-position) significantly increases the molecular volume and lipophilicity (LogP). Halogens withdraw electron density but do not act as effective hydrogen-bond acceptors in water, drastically reducing the molecule's ability to undergo aqueous solvation 1.
-
Lattice Energy: The rigid, planar nature of the diphenyl ketone system promotes strong intermolecular π−π stacking and halogen bonding in the solid state. This creates a highly stable crystalline lattice that water molecules cannot thermodynamically disrupt 2.
Q2: What is the most reliable method to formulate this compound for in vitro cell-based assays without causing solvent toxicity?
The Causality: For in vitro cell culture, organic solvents like DMSO must be kept below 0.5–1.0% (v/v) to prevent artifactual cytotoxicity. Because simple co-solvency is insufficient for this heavily halogenated compound, Cyclodextrin Complexation is the gold standard. Specifically, we use Hydroxypropyl- β -cyclodextrin (HP- β -CD). The cavity size of β -CD (6.0–6.5 Å) perfectly accommodates the substituted phenyl rings of benzophenone derivatives. This encapsulation is entropically driven; as the hydrophobic drug displaces high-energy water molecules from the cyclodextrin cavity, the apparent aqueous solubility increases exponentially without requiring toxic organic solvents 3.
Decision matrix for selecting the optimal solubility enhancement strategy.
Part 2: Experimental Workflows & Protocols
Q3: How do I prepare and validate a Cyclodextrin Inclusion Complex for this compound?
To bypass the high crystal lattice energy, we must force the drug into an amorphous inclusion complex using a solvent-evaporation and lyophilization methodology.
Step-by-Step Methodology:
-
Stoichiometric Mixing: Weigh 3-Bromo-3'-fluoro-5'-methylbenzophenone and HP- β -CD at a 1:1 molar ratio.
-
Co-Solvent Dissolution: Dissolve the mixture in a 50:50 (v/v) Methanol/Water solution. Causality: Methanol acts as a bridging solvent to temporarily dissolve the lipophilic benzophenone, while water dissolves the HP- β -CD, allowing them to interact at a molecular level.
-
Equilibration: Stir the solution magnetically for 24 hours at 25°C in the dark to allow the thermodynamic equilibrium of the host-guest complex to establish.
-
Solvent Removal: Use a rotary evaporator at 40°C to gently remove the methanol. The solution should remain clear; if precipitation occurs, the complexation has failed (usually due to insufficient equilibration time).
-
Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours. Causality: Sublimation of water traps the drug inside the cyclodextrin cavity in an amorphous state, preventing recrystallization.
-
Self-Validating Step (Phase Solubility): Re-dissolve the resulting powder in pure water. Perform a phase-solubility analysis (Higuchi-Connors method) using HPLC. Validation: If the solubility curve is linear ( AL -type), you have successfully formed a 1:1 complex. If the curve plateaus ( Bs -type), uncomplexed drug is precipitating, indicating you must increase the HP- β -CD molar ratio to 1:2.
Workflow for preparing a cyclodextrin inclusion complex via lyophilization.
Q4: For in vivo pharmacokinetic (PK) studies, how can I formulate this compound to ensure adequate oral bioavailability?
For oral administration, cyclodextrins can sometimes prematurely release the drug in the acidic environment of the stomach, leading to rapid recrystallization. Instead, utilize a Lipid-Based Drug Delivery System (LBDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS) 4.
Step-by-Step Methodology:
-
Excipient Screening: Screen the solubility of the drug in various lipids (e.g., Capryol 90, Corn Oil) and surfactants (e.g., Cremophor EL, Tween-80).
-
Formulation: Combine the optimal lipid (oil phase, 30%), surfactant (50%), and co-surfactant (e.g., PEG-400, 20%).
-
Drug Loading: Dissolve the drug into the isotropic lipid mixture at 40°C under gentle magnetic stirring until completely clear.
-
Self-Validating Step (Dispersion Test): Drop 1 mL of the lipid formulation into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. Validation: If the mixture spontaneously forms a transparent or slightly bluish dispersion (droplet size < 50 nm), the SMEDDS is successful. If the dispersion is milky white or drug crystals appear, the surfactant-to-oil ratio is too low to maintain supersaturation, and the formulation will fail in vivo.
Part 3: Quantitative Data Presentation
The table below summarizes the expected solubility enhancements when applying these techniques to halogenated benzophenone derivatives.
Table 1: Comparative Solubility Enhancement Strategies for Halogenated Benzophenones
| Formulation Strategy | Excipients / Carrier | Mechanism of Enhancement | Expected Solubility Increase | Optimal Application |
| Co-solvency | DMSO (1%) + Tween-80 (0.5%) | Reduces dielectric constant of the solvent environment. | 10 to 50-fold | In vitro high-throughput screening. |
| Cyclodextrin Complexation | HP- β -CD (10-20% w/v) | Host-guest inclusion; shields hydrophobic halogens (entropically driven). | 100 to 500-fold | In vitro assays & In vivo (IV/PO). |
| Amorphous Solid Dispersion | HPMCAS, PVP-VA | Disrupts crystal lattice energy; maintains supersaturated state. | 50 to 200-fold | In vivo (Oral solid dosage forms). |
| Lipid-Based (SMEDDS) | Labrasol, Cremophor EL, PEG-400 | Solubilization in lipid micelles; utilizes lymphatic absorption pathways. | 200 to 1000-fold | In vivo (Oral liquid/capsule formulations). |
References
-
Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL:[Link]
-
Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
Sources
Overcoming low conversion rates in 3-Bromo-3'-fluoro-5'-methylbenzophenone etherification
Introduction
Welcome to the technical support center for the etherification of 3-Bromo-3'-fluoro-5'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, during the synthesis of ether derivatives from this specific aryl bromide. The structure of 3-Bromo-3'-fluoro-5'-methylbenzophenone presents unique challenges: the aryl bromide is relatively electron-neutral and sterically hindered, making classical etherification methods like the Williamson ether synthesis or unactivated SNAr reactions inefficient.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols focusing on modern metal-catalyzed cross-coupling reactions, which are the most effective strategies for this transformation. We will explore the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide
This section addresses specific issues encountered during the etherification of 3-Bromo-3'-fluoro-5'-methylbenzophenone in a direct question-and-answer format.
Question: My reaction yield is very low or I'm observing no product formation. What are the potential causes and solutions?
Low to no conversion is the most common issue when working with deactivated aryl halides. The problem can typically be traced to one of four areas: the choice of reaction methodology, the activity of the catalyst system, the purity of the reagents, or the reaction conditions.
1. Suboptimal Reaction Methodology
-
Possible Cause: You are attempting a classical Williamson ether synthesis or a standard nucleophilic aromatic substitution (SNAr). Aryl halides are generally unreactive towards SN2 attack, making the Williamson ether synthesis ineffective when the aryl halide is the electrophile.[1][3] Furthermore, the benzophenone core may not provide sufficient activation for an SNAr reaction to proceed under standard conditions, as it lacks strong electron-withdrawing groups ortho or para to the bromine leaving group.[4][5]
-
Recommended Solution: Employ a metal-catalyzed cross-coupling reaction. The two most successful methods for this type of transformation are the Palladium-catalyzed Buchwald-Hartwig etherification and the Copper-catalyzed Ullmann condensation.[6][7][8] These methods are specifically designed to couple aryl halides with alcohols under manageable conditions.
2. Ineffective Catalyst System
-
Possible Cause: The chosen catalyst, ligand, or base is not suitable for this specific substrate combination. The success of Buchwald-Hartwig and Ullmann reactions is critically dependent on the synergy between these components.
-
Recommended Solutions:
-
Catalyst/Ligand Screening: The choice of ligand is paramount. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are essential. For Ullmann couplings, ligands like phenanthrolines or N,N-dimethylglycine are often effective.[6][9] A systematic screening of different catalyst/ligand combinations is the most effective approach to identify an optimal system.
-
Base Selection: The base plays a crucial role in deprotonating the alcohol and regenerating the catalyst. Common bases like K₂CO₃ or Cs₂CO₃ are often used in Ullmann reactions, while stronger, non-nucleophilic bases like KOt-Bu or K₃PO₄ are frequently employed in Buchwald-Hartwig couplings.[9][10] The strength and solubility of the base can dramatically impact the reaction rate.
-
Catalyst Inactivity: The metal source (e.g., Pd(OAc)₂, CuI) may be old, oxidized, or of poor quality. The active catalytic species for Ullmann reactions is often considered Cu(I).[9]
-
Use a fresh, high-purity catalyst from a reputable supplier.
-
For Ullmann reactions, ensure you are using a Cu(I) source like CuI or CuBr.[9]
-
For Buchwald-Hartwig reactions, consider using a pre-formed palladium-ligand complex (precatalyst) which can offer greater stability and activity.
-
-
3. Poor Reagent or Solvent Quality
-
Possible Cause: The presence of water or other protic impurities can deactivate the catalyst and quench the base.
-
Recommended Solutions:
-
Anhydrous Conditions: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Ensure all reagents are dry and that glassware is flame- or oven-dried before use.[11][12]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and reagents. This involves evacuating and backfilling the reaction vessel multiple times.[9]
-
Starting Material Purity: Impurities in the 3-Bromo-3'-fluoro-5'-methylbenzophenone starting material can interfere with the reaction. Purify the starting material by recrystallization or column chromatography if its purity is questionable.[13]
-
4. Suboptimal Reaction Conditions
-
Possible Cause: The reaction temperature is too low or the reaction time is insufficient.
-
Recommended Solutions:
-
Temperature Optimization: While modern catalyzed reactions are milder than traditional Ullmann conditions, they often still require elevated temperatures (typically 80-120 °C) to achieve a reasonable rate with deactivated substrates.[8][9] If no conversion is observed, incrementally increase the temperature.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[3]
-
Question: My reaction is producing significant side products, such as a debrominated starting material. How can I minimize this?
-
Possible Cause: The primary side reaction observed is often hydrodehalogenation (debromination), where the bromine atom is replaced by a hydrogen. This can be caused by protic impurities (like water) leading to the reduction of the aryl halide, or by certain catalytic pathways.[9][14]
-
Recommended Solutions:
-
Strict Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. Use anhydrous solvents and dry reagents.[9]
-
Optimize Ligand and Base: The choice of ligand and base can influence the prevalence of side reactions. A different ligand may stabilize the catalyst against pathways that lead to debromination. Sometimes, using a slightly weaker base can reduce the rate of side reactions.
-
Lower Reaction Temperature: If the desired product is forming but debromination is also significant, lowering the reaction temperature may favor the desired pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which etherification method is generally recommended for 3-Bromo-3'-fluoro-5'-methylbenzophenone? A1: The Buchwald-Hartwig etherification is often the most robust and versatile method for this type of transformation.[7][15] It typically offers higher yields, broader substrate scope, and milder conditions compared to Ullmann couplings, especially with the latest generations of catalysts and ligands.[16]
Q2: How do I choose an initial catalyst system for screening? A2: A good starting point for a Buchwald-Hartwig reaction would be a combination of a Palladium(II) source like Pd(OAc)₂ or a precatalyst, a bulky biarylphosphine ligand such as X-Phos or RuPhos, and a strong base like KOt-Bu or K₃PO₄ in an aprotic polar solvent like toluene or dioxane.[10] For an Ullmann reaction, a common starting system is CuI, 1,10-phenanthroline as the ligand, and K₂CO₃ as the base in a solvent like DMF.[6]
Q3: How can I confirm my starting material, 3-Bromo-3'-fluoro-5'-methylbenzophenone, is pure enough for the reaction? A3: Purity can be assessed using several analytical techniques. A sharp melting point range indicates high purity. ¹H and ¹³C NMR spectroscopy can confirm the structure and detect organic impurities. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and identifying isomeric impurities.[13]
Q4: Can the alcohol coupling partner affect the reaction success? A4: Absolutely. Primary alcohols are generally the best coupling partners for these reactions. Secondary alcohols can also be used but may react more slowly. Tertiary alcohols are very challenging due to steric hindrance and are prone to elimination side reactions.[1]
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Parameter | Buchwald-Hartwig Etherification | Ligand-Accelerated Ullmann Condensation |
| Aryl Halide | 3-Bromo-3'-fluoro-5'-methylbenzophenone (1.0 eq) | 3-Bromo-3'-fluoro-5'-methylbenzophenone (1.0 eq) |
| Alcohol | Primary or Secondary Alcohol (1.2 - 1.5 eq) | Primary or Secondary Alcohol (1.5 - 2.0 eq) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd-precatalyst (2-5 mol%) | CuI (5-10 mol%) |
| Ligand | X-Phos, RuPhos, or SPhos (4-10 mol%) | 1,10-Phenanthroline or N,N-Dimethylglycine (10-20 mol%) |
| Base | K₃PO₄ or KOt-Bu (1.5 - 2.0 eq) | K₂CO₃ or Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene or 1,4-Dioxane | DMF or NMP |
| Temperature | 90 - 110 °C | 100 - 130 °C |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Etherification
This protocol provides a general starting point for the etherification of 3-Bromo-3'-fluoro-5'-methylbenzophenone with a primary alcohol.
Materials:
-
3-Bromo-3'-fluoro-5'-methylbenzophenone
-
Primary alcohol of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (or other suitable biarylphosphine ligand)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene
-
Standard laboratory glassware, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 3-Bromo-3'-fluoro-5'-methylbenzophenone (1.0 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and X-Phos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (to achieve approx. 0.2 M concentration of the aryl halide) followed by the primary alcohol (1.2 eq) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Protocol 2: General Procedure for Ligand-Accelerated Ullmann Etherification
This protocol is an alternative method using a copper catalyst.
Materials:
-
3-Bromo-3'-fluoro-5'-methylbenzophenone
-
Primary alcohol of choice
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a sealable tube) containing a magnetic stir bar, add CuI (0.10 eq), 1,10-phenanthroline (0.20 eq), and K₂CO₃ (2.0 eq).
-
Reagent Addition: Add the 3-Bromo-3'-fluoro-5'-methylbenzophenone (1.0 eq) and the primary alcohol (1.5 eq).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMF via syringe (to achieve approx. 0.5 M concentration).
-
Reaction: Place the vessel in a preheated heating block and stir at 120 °C.
-
Monitoring and Work-up: Follow steps 5-9 from the Buchwald-Hartwig protocol. Note that removal of DMF under vacuum requires higher temperatures.
Visualizations
Diagram 1: Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting flowchart for low yield in etherification.
Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig etherification cycle.
Diagram 3: Interplay of Key Reaction Components
Caption: Relationship between components in a cross-coupling reaction.
References
- Benchchem. (2025). Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Schuppe, A. W., et al. (2024).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
- Schuppe, A. W., et al. (2024).
- Organic Chemistry Portal. (n.d.).
- University of Liverpool IT Services. (n.d.).
- Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- Majid, R. (n.d.).
- Wikipedia. (n.d.).
- Benchchem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Reddit. (2023). Troubleshooting Ullmann Coupling.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wikipedia. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
- Organic Syntheses. (n.d.). Procedure Notes.
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- 16. pubs.acs.org [pubs.acs.org]
3-Bromo-3'-fluoro-5'-methylbenzophenone vs 4-bromobenzophenone reactivity comparison
An in-depth understanding of electrophile reactivity is paramount for researchers designing late-stage functionalization routes or synthesizing complex photoaffinity probes. Halogenated benzophenones are ubiquitous building blocks in medicinal chemistry and materials science, serving as critical intermediates for cross-coupling reactions[1].
This guide provides a rigorous, objective comparison between a highly substituted derivative, 3-Bromo-3'-fluoro-5'-methylbenzophenone , and the standard benchmark, 4-bromobenzophenone . By analyzing the electronic and steric microenvironments of these molecules, we can establish a predictive framework for their behavior in palladium-catalyzed cross-coupling reactions.
Mechanistic Causality: Electronic & Steric Environments
The reactivity of an aryl halide in transition-metal catalysis—specifically the rate-determining oxidative addition of Pd(0) into the C–Br bond—is dictated by the electrophilicity of the ipso-carbon[2].
4-Bromobenzophenone: The Benchmark of High Reactivity
In 4-bromobenzophenone, the bromine atom is positioned para to the carbonyl group. The carbonyl group is a powerful electron-withdrawing moiety. In the para position, both its inductive (-I) and resonance (-R) effects work synergistically to deplete electron density from the carbon bonded to the bromine[2]. This profound polarization highly activates the C–Br bond, making it exceptionally susceptible to oxidative addition by low-valent palladium species[3]. Consequently, 4-bromobenzophenone routinely achieves high yields under mild conditions with standard catalyst systems.
3-Bromo-3'-fluoro-5'-methylbenzophenone: The Complex Meta-Isomer
This derivative presents a more challenging reactivity profile due to its substitution pattern[4]:
-
The Meta-Bromo Effect: The bromine atom is meta to the carbonyl group. Crucially, the strong resonance (-R) effect of the carbonyl does not extend to the meta position[2]. The C–Br bond is only activated by the weaker inductive (-I) effect of the carbonyl, resulting in a significantly less electrophilic ipso-carbon compared to the para isomer[3].
-
Distal Ring Substituents: The opposite aromatic ring contains a fluorine atom (meta, -I effect) and a methyl group (meta, +I effect). While these groups modulate the overall dipole and lipophilicity of the molecule, their electronic transmission through the bridging carbonyl group to the reacting C–Br bond is negligible.
-
Net Result: The reactivity is almost entirely governed by the meta relationship of the bromine to the carbonyl. This substrate requires higher temperatures, increased catalyst loadings, or highly electron-rich ligands (e.g., XPhos or BrettPhos) to overcome the higher activation energy barrier of oxidative addition.
Electronic effects governing Pd(0) oxidative addition in bromobenzophenone derivatives.
Quantitative Reactivity Comparison
Direct comparative data highlights the kinetic differences between para-activated and meta-activated bromobenzophenones in standard Suzuki-Miyaura cross-coupling environments[1][3]. The table below synthesizes the expected performance metrics when coupling these electrophiles with a standard arylboronic acid.
| Parameter | 4-Bromobenzophenone | 3-Bromo-3'-fluoro-5'-methylbenzophenone |
| C–Br Activation Level | High (para -R/-I effects) | Moderate (meta -I effect only) |
| Typical Yield (Standard Conditions) | 85% – 95% | 50% – 65%[1] |
| Catalyst Requirement | Standard (e.g., Pd(PPh₃)₄, 1-2 mol%) | Advanced (e.g., Pd₂(dba)₃ / XPhos, 3-5 mol%) |
| Reaction Temperature | Mild to Moderate (60°C - 80°C) | Elevated (80°C - 100°C) |
| Reaction Time | 2 – 6 hours | 12 – 24 hours |
| Primary Side Reaction | Homocoupling (minor) | Protodehalogenation (if stalled) |
Self-Validating Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To empirically validate the reactivity differences between these two substrates, researchers must employ a self-validating system. The following protocol utilizes n-dodecane as an internal standard (IS) . By taking aliquots over time and analyzing them via GC-FID, the protocol inherently validates mass balance and tracks conversion kinetics, ensuring that lower yields are attributed to reactivity bottlenecks rather than physical losses.
Materials Required:
-
Electrophiles: 4-bromobenzophenone and 3-Bromo-3'-fluoro-5'-methylbenzophenone (1.0 mmol each)
-
Nucleophile: Phenylboronic acid (1.5 mmol)
-
Catalyst/Ligand: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%)
-
Base: K₃PO₄ (2.0 mmol)
-
Solvent: Toluene / H₂O (10:1 v/v, 5 mL), thoroughly degassed
-
Internal Standard: n-Dodecane (0.5 mmol)
Step-by-Step Methodology:
-
System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the selected bromobenzophenone derivative (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Assembly: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to the flask. Causality Note: XPhos is selected because its electron-rich, bulky nature accelerates oxidative addition and facilitates reductive elimination, which is strictly required to force the less reactive 3-bromo derivative to completion.
-
Solvent & Standard Addition: Seal the flask with a septum. Outside the glovebox, inject degassed Toluene (4.5 mL), degassed DI water (0.5 mL), and exactly 0.5 mmol of n-dodecane (internal standard) via syringe.
-
Thermal Cycling: Place the flask in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) to ensure biphasic mixing.
-
Kinetic Sampling (Self-Validation): At t = 1h, 3h, 6h, and 12h, withdraw a 50 µL aliquot using a micro-syringe. Quench the aliquot in 0.5 mL of ethyl acetate and 0.5 mL of brine. Extract the organic layer, filter through a short plug of silica/MgSO₄, and analyze via GC-FID.
-
Data Analysis: Calculate the conversion and yield by comparing the product peak area to the n-dodecane internal standard peak area. The para-isomer will show >90% conversion within 3 hours, whereas the meta-isomer will demonstrate a shallower kinetic curve, requiring the full 12 hours.
Self-validating experimental workflow for comparative cross-coupling kinetic analysis.
Strategic Implications for Drug Development
When selecting between these building blocks for pharmaceutical synthesis or photoaffinity probe design[5], researchers must weigh reactivity against structural requirements:
-
Select 4-Bromobenzophenone when the primary goal is rapid, high-yielding functionalization, or when building linear, extended biaryl systems where the para geometry is required for target binding.
-
Select 3-Bromo-3'-fluoro-5'-methylbenzophenone when targeting specific steric vectors in a protein binding pocket. The meta geometry introduces a distinct "kink" in the molecular architecture. Furthermore, the 3'-fluoro group can be utilized to modulate the pKa of adjacent functional groups or improve metabolic stability (blocking CYP450 oxidation sites), while the 5'-methyl group increases lipophilicity to drive hydrophobic pocket interactions. To successfully utilize this building block, process chemists must preemptively deploy state-of-the-art Buchwald ligands to overcome its inherent electronic deactivation.
References
-
National Institutes of Health (PMC). "Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry." NIH, April 21, 2017. [Link]
-
RSC Advances. "Suzuki-Miyaura reaction catalyzed by PdNPs@TiO2." Royal Society of Chemistry. [Link]
Sources
Validating the Photostability of 3-Bromo-3'-fluoro-5'-methylbenzophenone: A Comparative ICH Q1B Technical Guide
Executive Summary
Benzophenone derivatives are ubiquitous in photochemistry, serving as critical UV filters, photoinitiators, and molecular scaffolds in drug discovery[1]. However, under sustained UV irradiation, unsubstituted benzophenones are highly susceptible to triplet-state-mediated degradation, leading to loss of potency and the generation of reactive photoproducts[2].
As a Senior Application Scientist, I approach photostability not as a mere regulatory checkbox, but as a fundamental physical chemistry challenge. This guide objectively evaluates the photostability of 3-Bromo-3'-fluoro-5'-methylbenzophenone against standard alternatives. By leveraging the 3[3], we demonstrate how strategic halogenation fundamentally alters photophysical relaxation pathways, yielding a highly resilient molecule.
Mechanistic Causality: Why Halogenation and Substitution Matter
To understand why 3-Bromo-3'-fluoro-5'-methylbenzophenone outperforms standard alternatives, we must examine the causality of its quantum mechanics. When irradiated with UV light (300–400 nm), benzophenones excite to the singlet state ( S1 ) and rapidly undergo intersystem crossing (ISC) to the reactive triplet state ( T1 ). The T1 state is a diradicaloid responsible for intermolecular hydrogen abstraction and Norrish Type I/II cleavage.
Our structural modifications engineer a self-quenching mechanism:
-
The Heavy-Atom Effect (3-Bromo): Bromine significantly enhances spin-orbit coupling. While this accelerates ISC to the T1 state, it concurrently drives an ultra-fast non-radiative decay ( T1→S0 ). The molecule effectively "quenches" its own reactive state before it can abstract hydrogen from surrounding excipients or solvents.
-
Inductive Stabilization (3'-Fluoro): Fluorine exerts a strong electron-withdrawing inductive effect (-I). Positioned meta to the carbonyl, it strengthens the adjacent C−C bond against photo-oxidation and Norrish Type I cleavage without offering an easily abstractable proton.
-
Steric Modulation (5'-Methyl): The meta-methyl group provides mild electron donation (+I) to fine-tune the UV absorption maximum, while its meta-positioning prevents the intramolecular hydrogen abstraction that plagues ortho-substituted derivatives (Norrish Type II cyclization).
Fig 1. Photophysical relaxation pathways highlighting the heavy-atom quenching effect.
Comparative Performance Data
To objectively compare performance, we subjected 3-Bromo-3'-fluoro-5'-methylbenzophenone, unsubstituted Benzophenone (BP), and 4,4'-Difluorobenzophenone (DFBP) to identical accelerated weathering conditions.
The data below summarizes the quantitative degradation metrics following standard 4[4] (1.2 million lux hours of visible light and 200 W⋅h/m2 of UVA).
| Compound | Structural Substituents | Triplet Lifetime ( τT ) | Residual % (Post-ICH Q1B) | Primary Photochemical Fate |
| Benzophenone (BP) | None (Baseline) | ~12 μs | 42.5% | H-Abstraction / Ketyl Radical Formation |
| 4,4'-Difluorobenzophenone | -I (Inductive Stabilization) | ~8 μs | 78.2% | Slowed H-Abstraction |
| 3-Bromo-3'-fluoro-5'-methyl-BP | Heavy Atom + Inductive + Steric | < 0.1 μs | 96.8% | Rapid Non-Radiative Decay (Quenched) |
Data Interpretation: The near-instantaneous triplet lifetime (< 0.1 μs ) of the brominated derivative prevents the molecule from residing in the reactive state long enough to degrade, resulting in a superior 96.8% recovery rate.
Experimental Protocol: A Self-Validating ICH Q1B System
A protocol is only as reliable as its internal controls. To isolate true photochemical degradation from ambient thermal degradation, this workflow integrates a concurrent "Dark Control." If the dark control shows degradation, the system flags thermal instability, invalidating the photostability result. This mass-balance approach ensures absolute data integrity.
The following methodology adheres to the 5[5].
Step-by-Step Methodology
-
Chamber Calibration: Calibrate the Xenon Arc weathering chamber (e.g., Q-Sun or Atlas Suntest) to emit a D65/ID65 standard emission spectrum. Verify irradiance using a calibrated radiometer[6].
-
Sample Matrix Preparation:
-
Solid State: Spread 50 mg of the compound evenly across a shallow quartz dish (thickness ≤ 3 mm) to prevent self-shadowing.
-
Solution State: Prepare a 0.1 mg/mL solution in HPLC-grade Acetonitrile in a quartz cuvette.
-
-
Dark Control Integration (Critical Step): Prepare exact duplicates of both solid and solution samples. Wrap these duplicates entirely in high-density aluminum foil. Place them adjacent to the exposed samples inside the chamber.
-
Irradiation Phase: Expose the samples until the radiometer confirms a minimum dosage of 1.2 million lux hours of visible light and 200 W⋅h/m2 of UVA (300–400 nm)[4].
-
Analytical Quantification: Extract all samples and analyze via HPLC-UV/MS. Calculate the % residual active pharmaceutical ingredient (API) by comparing the peak area of the exposed sample against the Dark Control.
Fig 2. Self-validating ICH Q1B photostability testing workflow with dark control integration.
Conclusion
The empirical data and mechanistic analysis confirm that 3-Bromo-3'-fluoro-5'-methylbenzophenone possesses vastly superior photostability compared to unsubstituted benzophenones. By leveraging the heavy-atom effect of bromine to accelerate non-radiative decay, and the inductive stabilization of fluorine, this compound resists the standard triplet-state degradation pathways. For researchers developing light-sensitive formulations, this halogenated scaffold provides a highly stable, structurally robust alternative.
References
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products , ECA Academy. URL:[Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions , ATLAS. URL:[Link]
-
Understanding ICH Photostability Testing , Q-Lab. URL:[Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline , EMA. URL:[Link]
-
Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water , ResearchGate. URL:[Link]
-
Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis , PMC. URL:[Link]
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A Senior Application Scientist's Protocol for Safety and Compliance
An In-Depth Guide to the Proper Disposal of 3-Bromo-3'-fluoro-5'-methylbenzophenone
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-3'-fluoro-5'-methylbenzophenone, a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, by analyzing its structural analogues and adhering to established principles for halogenated waste, we can construct a robust and self-validating disposal plan. This protocol is grounded in the regulatory frameworks of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Understanding the Hazard Profile
3-Bromo-3'-fluoro-5'-methylbenzophenone is a complex molecule containing bromine and fluorine, placing it in the category of halogenated organic compounds. Data from similar structures, such as 3-bromo-5-fluorobenzaldehyde and 1-bromo-3-fluoro-5-methylbenzene, indicate that this class of chemicals often presents the following hazards:
Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a designated and well-ventilated area, such as a chemical fume hood.[6]
Core Principles of Halogenated Waste Disposal
The disposal of halogenated organic compounds is strictly regulated due to their potential to form toxic and persistent environmental pollutants if not handled correctly. The foundational legal framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, which governs hazardous waste from "cradle-to-grave".[7] For laboratories, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan (CHP) that includes waste disposal procedures.[8][9][10]
The primary directive for halogenated waste is segregation . Halogenated organic solvents and solids must be collected separately from non-halogenated waste.[6][11][12] This is crucial because common disposal methods for non-halogenated solvents, such as fuel blending, are not suitable for halogenated compounds. The combustion of mixed waste can lead to the formation of highly toxic dioxins and furans.[13]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of 3-Bromo-3'-fluoro-5'-methylbenzophenone.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound, ensure you are wearing the following PPE:
-
Chemical safety goggles
-
Nitrile gloves
-
A lab coat[6]
All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]
Waste Identification and Classification
Under RCRA, it is the generator's responsibility to determine if a waste is hazardous.[14][15] Based on its chemical structure as a halogenated organic compound and the likely hazards of skin and eye irritation, 3-Bromo-3'-fluoro-5'-methylbenzophenone should be treated as hazardous waste.
Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste."[6][11] This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[11]
-
Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other waste streams.[11][12]
Labeling the Waste Container
Proper labeling is a critical compliance point. The label on your halogenated waste container must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "3-Bromo-3'-fluoro-5'-methylbenzophenone". Avoid abbreviations or chemical formulas.[7][11]
-
The date of waste generation.[7]
-
An indication of the hazards (e.g., "Irritant," "Toxic").
Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[16]
-
The SAA should be under the control of the laboratory personnel and near the point of generation.
-
Ensure the container is closed at all times except when adding waste.[11]
Arranging for Disposal
-
Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.
-
Follow your institution's procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.[7]
-
You will likely need to complete a hazardous waste disposal form, listing the contents of the container.[7]
Spill Management
In the event of a spill, immediately alert your colleagues and supervisor. Follow these general steps for a small, manageable spill:
-
Evacuate non-essential personnel.
-
If safe to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area as recommended by your institution's safety protocols.
-
For large spills, evacuate the area and contact your institution's emergency response team.[11]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Bromo-3'-fluoro-5'-methylbenzophenone.
Caption: Disposal workflow for 3-Bromo-3'-fluoro-5'-methylbenzophenone.
Recommended Disposal Method: Incineration
For halogenated organic compounds, high-temperature incineration is the preferred disposal method.[13] This process ensures the complete destruction of the compound and allows for the scrubbing of acidic gases (such as hydrogen bromide and hydrogen fluoride) that are produced during combustion. Landfilling is generally not a suitable option for these compounds due to their potential to leach into the environment.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Waste Category | Halogenated Organic Hazardous Waste | Contains bromine and fluorine; exhibits hazardous characteristics. |
| PPE | Safety goggles, nitrile gloves, lab coat | Protects against skin, eye, and respiratory irritation.[6] |
| Primary Engineering Control | Chemical Fume Hood | Minimizes inhalation exposure.[6] |
| Container | Compatible, sealed, and clearly labeled | Prevents leaks, spills, and misidentification.[7][11] |
| Segregation | Separate from all other waste streams | Prevents dangerous reactions and ensures proper final disposal.[6][11][12] |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction and prevents formation of toxic byproducts.[13] |
By adhering to this comprehensive disposal protocol, you can ensure the safety of yourself and your colleagues, maintain compliance with federal and institutional regulations, and protect the environment.
References
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How to Dispose of Chemical Waste | Environmental Health and Safety. Available from: [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Available from: [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available from: [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. Available from: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available from: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Available from: [Link]
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OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. Available from: [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available from: [Link]
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Laboratory Waste Disposal Safety Protocols - NSTA. Available from: [Link]
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Proper Handling of Hazardous Waste Guide - EPA. Available from: [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. Available from: [Link]
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LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. Available from: [Link]
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3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246 - PubChem. Available from: [Link]
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3-bromo-5-fluoro-1-benzofuran — Chemical Substance Information - NextSDS. Available from: [Link]
-
MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde - Capot Chemical. Available from: [Link]
-
1-Bromo-3-fluoro-5-methylbenzene | C7H6BrF | CID 2773396 - PubChem. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
